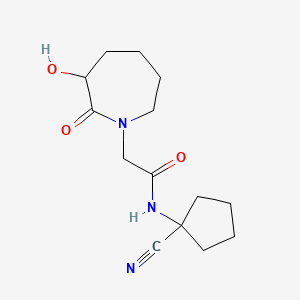
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates many cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been investigated for its potential use in cancer therapy due to its ability to inhibit CK2 and disrupt the signaling pathways that promote cancer cell growth and survival.
Wirkmechanismus
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is a selective inhibitor of protein kinase CK2, a serine/threonine kinase that regulates many cellular processes. CK2 is overexpressed in many types of cancer and is involved in the regulation of multiple signaling pathways that promote cancer cell growth and survival. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to downstream targets. By inhibiting CK2, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. Inhibition of CK2 by N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to decrease cell proliferation, induce apoptosis, and inhibit DNA repair. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to inhibit the expression of several proteins involved in cancer cell growth and survival, including Akt, NF-κB, and c-Myc. In addition, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to have antitumor activity in preclinical models of cancer, making it a potential candidate for cancer therapy. However, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate cells and tissues. In addition, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have some off-target effects, which may complicate interpretation of experimental results.
Zukünftige Richtungen
Several future directions for research on N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide are possible. One area of research is the development of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, further studies are needed to elucidate the mechanisms of action of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide and its effects on cellular processes beyond CK2 inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in cancer patients and to identify potential biomarkers of response.
Synthesemethoden
The synthesis of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide involves a multi-step process that begins with the reaction of 1-cyanocyclopentene with ethyl 2-aminoacetate to form N-ethyl-2-(1-cyanocyclopentyl)acetamide. This intermediate is then reacted with 3-hydroxy-2-oxoazepane to form N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide. The synthesis of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been optimized to improve yield and purity, and several variations of the synthesis method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to inhibit CK2 activity and disrupt the signaling pathways that promote cancer cell growth and survival. In preclinical studies, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has demonstrated antitumor activity in a variety of cancer types, including breast, prostate, pancreatic, and lung cancer. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c15-10-14(6-2-3-7-14)16-12(19)9-17-8-4-1-5-11(18)13(17)20/h11,18H,1-9H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFALPTVKDHEBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)O)CC(=O)NC2(CCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

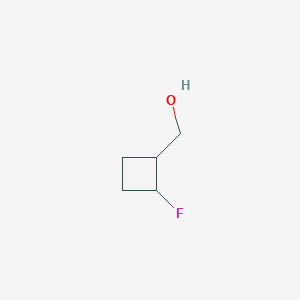
![4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2360973.png)
![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2360975.png)
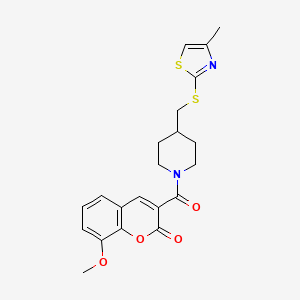
methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)
![(E)-N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360982.png)
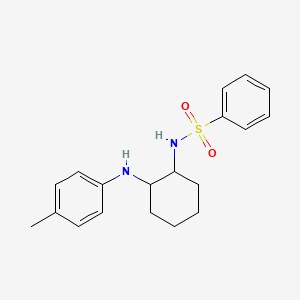
![2-{[2,2'-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2360985.png)

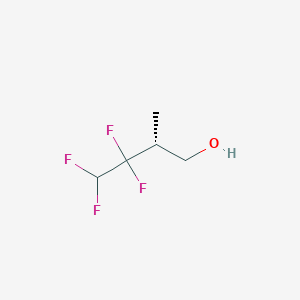
![1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2360990.png)

![Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2360993.png)